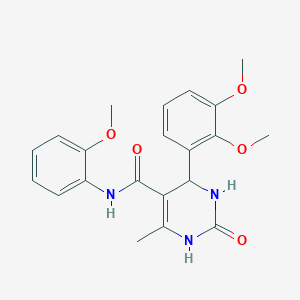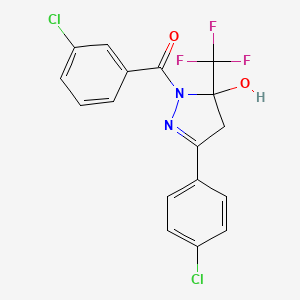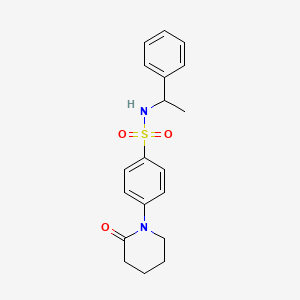![molecular formula C20H16BrClN2O3S B5087468 N-(4-bromo-3-chlorophenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B5087468.png)
N-(4-bromo-3-chlorophenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-3-chlorophenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide, also known as BMS-582949, is a small molecule drug that belongs to the class of selective phosphodiesterase 4 (PDE4) inhibitors. It was first synthesized by Bristol-Myers Squibb in 2004 and has since been studied for its potential therapeutic applications in various diseases.
Mécanisme D'action
N-(4-bromo-3-chlorophenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide selectively inhibits the PDE4 enzyme, which is responsible for the degradation of cyclic adenosine monophosphate (cAMP) in immune cells. By inhibiting PDE4, N-(4-bromo-3-chlorophenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide increases the levels of cAMP, which in turn activates protein kinase A (PKA) and leads to the suppression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Biochemical and Physiological Effects:
N-(4-bromo-3-chlorophenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide has been shown to have anti-inflammatory and immunomodulatory effects in various preclinical and clinical studies. It has been reported to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-8 in bronchoalveolar lavage fluid of patients with COPD and asthma. It has also been shown to reduce the severity of psoriasis in a phase II clinical trial.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-bromo-3-chlorophenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide has several advantages as a research tool, including its high selectivity for PDE4, its ability to penetrate the blood-brain barrier, and its favorable pharmacokinetic profile. However, it also has some limitations, such as its low solubility in aqueous solutions and its potential for off-target effects at higher concentrations.
Orientations Futures
There are several future directions for the research of N-(4-bromo-3-chlorophenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide. One potential application is in the treatment of IBD, where it has been shown to have anti-inflammatory effects in preclinical studies. Another potential application is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's, where it may have neuroprotective effects. Further studies are needed to explore these potential applications and to optimize the pharmacological properties of N-(4-bromo-3-chlorophenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide for clinical use.
Conclusion:
In conclusion, N-(4-bromo-3-chlorophenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide is a promising small molecule drug that has been studied for its potential therapeutic applications in various diseases. Its selective inhibition of PDE4 and its anti-inflammatory and immunomodulatory effects make it a promising candidate for the treatment of diseases such as asthma, COPD, psoriasis, and IBD. Further research is needed to explore its potential applications in other diseases and to optimize its pharmacological properties for clinical use.
Méthodes De Synthèse
The synthesis of N-(4-bromo-3-chlorophenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide involves a series of chemical reactions starting from 4-bromo-3-chloroaniline and 4-methylbenzenesulfonyl chloride. The intermediate product is then treated with 4-aminobenzamide to yield the final product. The overall yield of the synthesis is reported to be around 20%.
Applications De Recherche Scientifique
N-(4-bromo-3-chlorophenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide has been extensively studied for its potential therapeutic applications in various diseases such as asthma, chronic obstructive pulmonary disease (COPD), psoriasis, and inflammatory bowel disease (IBD). It has been shown to have anti-inflammatory and immunomodulatory effects, which make it a promising candidate for the treatment of these diseases.
Propriétés
IUPAC Name |
N-(4-bromo-3-chlorophenyl)-4-[(4-methylphenyl)sulfonylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrClN2O3S/c1-13-2-9-17(10-3-13)28(26,27)24-15-6-4-14(5-7-15)20(25)23-16-8-11-18(21)19(22)12-16/h2-12,24H,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQHTDYOQQSJFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-(4-methoxybenzyl)-1-[3-(2-methoxyphenyl)propanoyl]-4-piperidinecarboxylate](/img/structure/B5087387.png)
![N'-[3-(4-chlorophenyl)-3-oxo-1-propen-1-yl]nicotinohydrazide](/img/structure/B5087392.png)
![4-[(4-chlorobenzyl)oxy]-3-methoxy-N-(4-[1,3]oxazolo[5,4-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5087397.png)
![2,5-dihydroxy-N'-[(9-methyl-9H-carbazol-3-yl)methylene]benzohydrazide](/img/structure/B5087415.png)
![1-(3-bromophenyl)-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-2,5-pyrrolidinedione](/img/structure/B5087418.png)

![2-[1-(3,5-dimethoxybenzyl)-4-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B5087435.png)

![9-(allylthio)-8-phenyl-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B5087443.png)

![5-[(5-bromo-2-furyl)methylene]-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B5087448.png)

![5-(3-pyridinylmethyl)-3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5087455.png)
![N-[4-(4,5-di-4-biphenylyl-1H-imidazol-2-yl)phenyl]acetamide](/img/structure/B5087465.png)